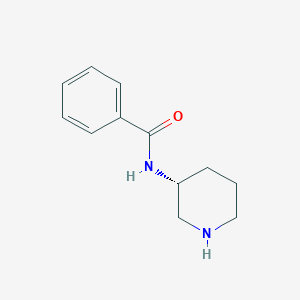

(R)-N-(piperidin-3-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3R)-piperidin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2,(H,14,15)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLKDMGBVZHBAC-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R N Piperidin 3 Yl Benzamide and Analogues

Chiral Synthesis of the (R)-Piperidin-3-yl Scaffold

The enantiomerically pure (R)-piperidin-3-yl scaffold is a crucial starting material for the synthesis of (R)-N-(piperidin-3-yl)benzamide. Several methods have been developed to obtain this chiral amine with high optical purity.

One prominent approach involves the asymmetric synthesis from a prochiral precursor. For instance, the amination of 1-Boc-3-piperidone using immobilized ω-transaminases can produce both enantiomers of 3-amino-1-Boc-piperidine. beilstein-journals.org This biocatalytic method is advantageous due to its high enantioselectivity and environmentally friendly reaction conditions. beilstein-journals.orggoogle.com The use of isopropylamine (B41738) as the amino donor shifts the reaction equilibrium towards the product, and the subsequent removal of the Boc protecting group with an ethanolic solution of acetyl chloride yields (R)-3-aminopiperidine dihydrochloride (B599025). beilstein-journals.org

Another strategy relies on the reduction of a chiral lactam. (R)-3-aminopiperidin-2-one hydrochloride can be reduced using lithium aluminum hydride in tetrahydrofuran (B95107) to afford (R)-3-aminopiperidine. google.com This method is suitable for large-scale production. google.comgoogle.com The starting chiral lactam can be prepared from (R)-methyl-2,5-diaminopentanoate dihydrochloride or (R)-2,5-diaminopentanoic acid hydrochloride. google.com

Furthermore, chiral resolution of racemic 3-aminopiperidine or its derivatives can be employed, although asymmetric synthesis is generally preferred to maximize the yield of the desired enantiomer. beilstein-journals.org Hydrogenation of N-protected 3-aminopyridine (B143674) derivatives over a chiral catalyst is another viable route. rsc.org A multi-step synthesis starting from L-glutamic acid has also been reported, offering a route from a readily available natural amino acid. niscpr.res.in

| Starting Material | Reagents and Conditions | Product | Key Advantages |

| 1-Boc-3-piperidone | Immobilized ω-transaminases, Isopropylamine, PLP | (R)-3-amino-1-Boc-piperidine | High enantioselectivity, Green chemistry |

| (R)-3-aminopiperidin-2-one hydrochloride | Lithium aluminum hydride, Tetrahydrofuran | (R)-3-aminopiperidine | Suitable for large-scale synthesis |

| L-glutamic acid | Multi-step sequence | Enantiomerically pure 3-(N-Boc amino) piperidine (B6355638) derivatives | Utilizes a natural starting material |

| N-Cbz-protected L-ornithinol | Galactose oxidase, Imine reductase | L-3-N-Cbz-aminopiperidine | One-pot enzymatic cascade |

Amide Bond Formation Strategies

The formation of the amide bond between the (R)-piperidin-3-amine scaffold and a benzoic acid moiety is a critical step in the synthesis of the target molecule. Two primary strategies are commonly utilized: coupling with acyl chlorides and condensation with carboxylic acids.

Coupling Reactions with Benzoyl Chloride Derivatives

The reaction of (R)-3-aminopiperidine (or its N-protected form) with benzoyl chloride or a substituted benzoyl chloride derivative is a straightforward and widely used method for amide bond formation. orgsyn.orgslideshare.net This reaction, often carried out under Schotten-Baumann conditions, involves an aqueous alkaline solution to neutralize the hydrogen chloride byproduct. orgsyn.org The use of a base such as sodium hydroxide (B78521) or triethylamine (B128534) is essential. orgsyn.orgnih.gov The reaction is typically performed at a controlled temperature to manage its exothermic nature. orgsyn.org This method is efficient and generally provides high yields of the desired benzamide (B126).

Condensation Reactions with Carboxylic Acids

Direct condensation of the chiral amine with a carboxylic acid requires the use of a coupling agent to activate the carboxylic acid. nih.gov Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently employed for this purpose. nih.govacs.orgpeptide.com The reaction often includes an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization. acs.orgpeptide.com The use of EDC is particularly advantageous as the resulting urea (B33335) byproduct is water-soluble, simplifying purification. peptide.com These reactions are typically carried out in aprotic solvents like dichloromethane (B109758) or dimethylformamide. acs.orgreddit.com A recent development involves the use of a diatomite earth-supported ionic liquid with ZrCl4 under ultrasonic irradiation, presenting a green and efficient alternative. researchgate.net

| Coupling Reagent | Additive | Solvent | Key Features |

| Benzoyl Chloride | Base (e.g., NaOH, Et3N) | Water/Organic solvent | High reactivity, often high yield |

| EDC | HOBt, DMAP | Dichloromethane, DMF | Water-soluble byproducts, mild conditions |

| DCC | HOBt | Dichloromethane | Insoluble urea byproduct, can complicate purification |

| Diatomite earth@IL/ZrCl4 | - | Toluene (ultrasonic irradiation) | Green catalyst, rapid reaction |

Synthesis of Substituted Benzamide Moieties

The synthesis of analogues of this compound often requires the preparation of various substituted benzoic acids or benzoyl chlorides. These precursors allow for the introduction of diverse functional groups onto the benzoyl moiety, enabling the exploration of structure-activity relationships.

Substituted benzoic acids can be synthesized through various standard organic transformations. For example, oxidation of the corresponding substituted toluenes or benzyl (B1604629) alcohols provides a direct route. Nitration, halogenation, and Friedel-Crafts reactions on benzoic acid or its precursors can introduce a wide range of substituents. nih.gov For instance, 4-hydroxy-3-nitrobenzoic acid can be used as a starting material, which can then be alkylated or otherwise modified before being coupled to the amine. nih.gov

Alternatively, substituted benzoyl chlorides can be prepared from the corresponding carboxylic acids by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These acyl chlorides are generally more reactive than the parent carboxylic acids and can be directly used in acylation reactions. slideshare.net

Derivatization of the Piperidine Nitrogen

Further structural diversity can be achieved by modifying the piperidine nitrogen of the this compound core. This is typically accomplished after the amide bond formation, especially if the piperidine nitrogen was initially protected.

If a protecting group like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) is present on the piperidine nitrogen, it must first be removed. Acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid, are commonly used to cleave the Boc group, while hydrogenolysis is the standard method for Cbz group removal. acs.orgchemicalbook.com

The resulting secondary amine can then be subjected to various N-alkylation or N-arylation reactions. For example, reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can introduce a variety of alkyl substituents. acs.org N-alkylation can also be achieved using alkyl halides, often in the presence of a base. nih.govnih.gov A modified Finkelstein reaction can be employed to facilitate the N-alkylation with less reactive alkyl chlorides by converting them in situ to the more reactive iodides. nih.govnih.gov These derivatization strategies are crucial for fine-tuning the pharmacological properties of the final compounds.

Advanced Synthetic Approaches to Piperidine Rings Relevant to Benzamide Conjugation

Recent advances in synthetic methodology have provided novel and more efficient ways to construct substituted piperidine rings, which are directly applicable to the synthesis of complex benzamide analogues.

One such advanced approach is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.gov This method allows for the synthesis of enantioenriched 3-substituted tetrahydropyridines from pyridine (B92270) and sp2-hybridized boronic acids. nih.gov The resulting tetrahydropyridines can then be reduced to the corresponding 3-substituted piperidines. This strategy offers a highly regio- and enantioselective route to a wide array of chiral piperidine cores with significant functional group tolerance. nih.gov

Intramolecular Cyclization Techniques

Intramolecular cyclization represents a powerful strategy for the construction of the piperidine ring system. These reactions involve the formation of a cyclic structure from a linear precursor, often with a high degree of stereocontrol.

One notable approach is the intramolecular cyclization of unsaturated amines. This method allows for the efficient one-pot synthesis of 3-substituted piperidines, including 3-azido- and 3-aminopiperidines. The process facilitates the nucleophilic installation of a functional group, such as an azide, which can be a versatile handle for further chemical modifications. This strategy has been successfully expanded to include the direct incorporation of various nitrogen nucleophiles, providing a rapid and modular route to 3-amino and 3-amidopiperidines. A key advantage of this transformation is the formation of the anti-Markovnikov adduct, which complements existing Markovnikov-based olefin amino functionalization methods nih.gov.

Another strategy involves the intramolecular reductive hydroamination/cyclization of alkynes. This acid-mediated cascade reaction proceeds through the functionalization of an alkyne to form an enamine, which then generates an iminium ion. Subsequent reduction of the iminium ion leads to the formation of the piperidine ring. This method has been shown to be effective for the synthesis of polysubstituted piperidines mdpi.com.

Radical-mediated amine cyclization offers an alternative pathway. For instance, the intramolecular cyclization of linear amino-aldehydes can be catalyzed by cobalt(II), leading to the formation of piperidines in good yields mdpi.com. Additionally, gold-catalyzed tandem reactions involving the isomerization of enynyl esters and subsequent intramolecular [3+2] cycloaddition provide an efficient route to polyfunctionalized piperidines researchgate.net.

The Pictet-Spengler reaction, a classic method for synthesizing tetrahydroisoquinolines, has also been investigated for piperidine synthesis. This involves the condensation of an amine with an aldehyde, followed by an intramolecular cyclization. The use of Lewis acids, such as metal triflates, can activate sulfonamides to condense with aldehydes and trigger the cyclization to form N-sulfonyl piperidines google.com.

Metal-Catalyzed and Stereoselective Syntheses

The development of metal-catalyzed and stereoselective methods has been instrumental in the synthesis of enantiomerically pure piperidines, a critical requirement for many pharmaceutical applications.

A common strategy for obtaining the chiral intermediate, (R)-3-aminopiperidine, is through the resolution of a racemic mixture. One documented method involves the use of D-mandelic acid to selectively precipitate the (R)-3-piperidine amide as a D-mandelic acid organic salt from a solution containing the racemic 3-piperidine amide patsnap.comgoogle.com. The salt is then treated with a base to liberate the free (R)-3-piperidine amide, which can be further processed patsnap.comgoogle.com.

Enzymatic methods offer a highly stereoselective alternative. Transaminases can be employed to convert a nitrogen-protected 3-piperidone into the corresponding nitrogen-protected (R)-3-aminopiperidine in the presence of an amino donor. Subsequent removal of the protecting group yields (R)-3-aminopiperidine or its salt. This biocatalytic approach is lauded for its green and environmentally friendly nature, making it suitable for large-scale industrial production google.com. Multi-enzyme cascades, for example, utilizing galactose oxidase and imine reductase, have also been developed for the synthesis of N-Cbz-protected L-3-aminopiperidine from L-ornithinol rsc.org.

Once the chiral (R)-3-aminopiperidine is obtained, the final step is the formation of the amide bond with benzoic acid or a derivative thereof. Standard peptide coupling conditions can be employed for this transformation. These typically involve the use of a coupling agent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or a catalyst such as 4-(Dimethylamino)pyridine (DMAP) scielo.org.mx.

Palladium-catalyzed reactions have also emerged as a powerful tool for the synthesis of piperidine and piperazine (B1678402) derivatives. These methods often involve the coupling of various diamine components with propargyl units, proceeding under mild conditions with high yields and excellent regio- and stereochemical control nih.govacs.org. Palladium catalysis is also effective for N-aryl bond formation, which can be a key step in the synthesis of more complex benzamide analogues beilstein-journals.org.

| Catalyst/Reagent | Substrate(s) | Product | Key Features | Reference(s) |

| D-Mandelic Acid | Racemic 3-piperidine amide | D-mandelic acid salt of (R)-3-piperidine amide | Classical resolution | patsnap.comgoogle.com |

| Transaminase | N-protected 3-piperidone, Amino donor | N-protected (R)-3-aminopiperidine | High stereoselectivity, Green chemistry | google.com |

| Galactose Oxidase, Imine Reductase | N-Cbz-L-ornithinol | N-Cbz-L-3-aminopiperidine | One-pot enzymatic cascade, High enantiopurity | rsc.org |

| Palladium Catalyst | Propargyl carbonates, Bis-nitrogen nucleophiles | Substituted piperazines | Modular synthesis, Mild conditions, High yield | nih.govacs.org |

| EDC, HOBt/DMAP | (R)-3-aminopiperidine, Benzoic acid | This compound | Standard amide coupling | scielo.org.mx |

Library Synthesis and Divergent Synthetic Strategies for Benzamide Derivatives

The generation of chemical libraries of benzamide derivatives is a common practice in drug discovery to explore structure-activity relationships (SAR). Divergent synthetic strategies are often employed to create a multitude of analogues from a common intermediate.

Starting from a core scaffold, such as a substituted benzamide, various functional groups can be introduced to create a library of compounds. For example, a series of N-substituted benzamide derivatives can be synthesized by reacting a common benzoyl chloride or benzoic acid intermediate with a diverse set of amines google.comacs.org.

One approach involves the synthesis of N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide, which can then be further modified through reactions such as diazotization followed by coupling with active methylene (B1212753) compounds to generate fused heterocyclic systems like pyrazolotriazines nih.gov.

The synthesis of libraries of fluorinated piperidines has also been reported. For instance, the enantioselective synthesis of 3-amino-5-fluoropiperidines and 3-amino-5,5-difluoropiperidines can be achieved through the ring enlargement of prolinols. This provides access to libraries of 3-amino- and 3-amidofluoropiperidines, allowing for the systematic study of the effects of fluorine substitution on physicochemical properties nih.gov.

Microwave-assisted synthesis has been utilized to accelerate the generation of benzamide derivative libraries. For instance, novel benzofuran-2-carboxamide (B1298429) ligands have been synthesized via a microwave-assisted Perkin rearrangement, followed by N-alkylation to introduce diversity nih.govresearchgate.net.

A divergent approach can also be applied to the piperidine portion of the molecule. Starting with a functionalized piperidine, such as one bearing a reactive handle, a variety of benzoyl chlorides or other acylating agents can be used to generate a library of N-(piperidin-3-yl)benzamide analogues with different substitution patterns on the benzoyl ring.

| Synthetic Strategy | Core Intermediate | Library Generated | Key Features | Reference(s) |

| Amide Coupling | Substituted benzoic acids/acyl chlorides | N-substituted benzamide derivatives | Exploration of amine diversity | google.comacs.org |

| Heterocyclic Ring Formation | N-(5-amino-4-cyano-1H-pyrazol-3-yl)benzamide | Fused pyrazolotriazine benzamides | Building molecular complexity | nih.gov |

| Ring Enlargement | Prolinols | 3-Amino- and 3-amidofluoropiperidines | Introduction of fluorine for property modulation | nih.gov |

| Microwave-Assisted Synthesis | Benzofuran-2-carboxamides | N-alkylated benzofuran-2-carboxamides | Rapid library generation | nih.govresearchgate.net |

Structural Elucidation and Conformational Analysis of R N Piperidin 3 Yl Benzamide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a powerful tool for probing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. For (R)-N-(piperidin-3-yl)benzamide, the spectra would reveal distinct signals for the protons and carbons of the benzoyl and piperidine (B6355638) moieties.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum of this compound, the aromatic protons of the benzoyl group would appear as multiplets in the downfield region, generally between δ 7.4 and 7.9 ppm. The proton of the amide (N-H) would likely be observed as a broad singlet. The protons on the piperidine ring would resonate in the upfield region, typically between δ 1.5 and 3.5 ppm, with their specific chemical shifts and coupling patterns being dependent on their axial or equatorial positions and their proximity to the nitrogen atom and the benzamide (B126) substituent. uj.edu.pl The chiral center at C3 of the piperidine ring would lead to complex splitting patterns for the adjacent methylene (B1212753) protons.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum would provide complementary information. The carbonyl carbon of the amide group is expected to appear significantly downfield, typically around δ 167 ppm. mdpi.com The carbons of the phenyl ring would resonate in the aromatic region (δ 127-135 ppm). The carbon atoms of the piperidine ring would be found in the aliphatic region (δ 20-50 ppm). The chemical shift of the C3 carbon, being attached to the nitrogen of the amide, would be a key indicator of the substitution. researchgate.net

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzoyl C=O | - | ~167 |

| Benzoyl C1 | - | ~135 |

| Benzoyl C2/C6 | ~7.8 (d) | ~127 |

| Benzoyl C3/C5 | ~7.5 (t) | ~129 |

| Benzoyl C4 | ~7.4 (t) | ~132 |

| Amide N-H | Broad singlet | - |

| Piperidine C3-H | Multiplet | ~45-50 |

| Piperidine N-H | Broad singlet | - |

| Piperidine C2/C6 | Multiplets | ~40-50 |

| Piperidine C4/C5 | Multiplets | ~20-30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. In the IR spectrum of this compound, several key absorption bands would be expected. A strong absorption band corresponding to the C=O stretching vibration of the amide group would be prominent, typically appearing in the region of 1630-1680 cm⁻¹. nih.gov The N-H stretching vibration of the secondary amide would likely be observed as a sharp band around 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic portions of the molecule would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. Additionally, C=C stretching bands from the aromatic ring would be seen in the 1450-1600 cm⁻¹ region. researchgate.net

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Amide C=O | Stretch | 1630 - 1680 |

| Aromatic C=C | Stretch | 1450 - 1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (204.27 g/mol ). nih.gov In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ at m/z 205 would likely be the base peak.

The fragmentation pattern would be characteristic of N-acylpiperidines. Common fragmentation pathways would involve cleavage of the amide bond and fragmentation of the piperidine ring. Key fragments would likely include the benzoyl cation (m/z 105) and various fragments arising from the piperidine ring, such as the loss of the benzamide group to give a piperidinyl fragment. nih.govresearchgate.net

Single Crystal X-ray Diffraction Studies

A crystal structure of this compound would be expected to crystallize in a non-centrosymmetric space group due to its chiral nature. The piperidine ring would likely adopt a chair conformation. The analysis would reveal the precise bond lengths of the C-N and C=O bonds of the amide linkage and the torsion angles that define the relative orientation of the benzoyl and piperidine moieties. Intermolecular interactions, such as hydrogen bonding involving the amide N-H and the piperidine N-H, would also be elucidated, which are crucial for understanding the crystal packing. eurjchem.com

Conformational Preferences and Stereochemical Considerations

The conformational flexibility of this compound is primarily associated with the piperidine ring and the rotation around the C-N amide bond. The piperidine ring is expected to exist predominantly in a chair conformation to minimize steric strain. researchgate.netnih.gov The benzamide substituent at the C3 position can adopt either an axial or an equatorial orientation. The preference for one conformation over the other is influenced by a combination of steric and electronic factors. nih.govd-nb.info

Computational studies and NMR analysis of related 3-substituted piperidines suggest that the equatorial conformation is generally more stable for bulky substituents to avoid 1,3-diaxial interactions. mdpi.com However, the presence of the nitrogen atom and potential intramolecular hydrogen bonding can influence this equilibrium.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of R N Piperidin 3 Yl Benzamide Analogues

Influence of Substituents on the Benzamide (B126) Ring

The nature and placement of substituents on the benzamide ring are pivotal in defining the biological profile of (R)-N-(piperidin-3-yl)benzamide analogues. The electronic characteristics and spatial arrangement of these functional groups dictate the molecule's interaction with its physiological targets.

Halogenation Effects (e.g., trifluoromethyl, fluoro, chloro groups)

The introduction of halogen atoms to the benzamide ring has a pronounced effect on the biological activity of its derivatives. For example, in a series of benzamide compounds linked to a 1,2,4-oxadiazole-pyridine moiety, the presence of a fluorine atom at the 2-position of the benzamide ring was associated with superior fungicidal properties. nih.gov In contrast, research on N-substituted benzamide derivatives as potential anti-cancer agents has shown that adding a chlorine atom to the phenyl ring can markedly reduce their ability to inhibit cell proliferation. nih.gov

In the context of developing insecticides, a series of new benzamide derivatives containing a pyridine-linked 1,2,4-oxadiazole (B8745197) were created. A derivative featuring a trifluoromethylphenyl group was among the most effective in this series for activity against mosquito larvae. nih.govnih.gov

| Compound Class | Substituent | Position | Observed Effect | Reference |

|---|---|---|---|---|

| Benzamide-1,2,4-oxadiazoles | Fluoro | 2- | Superior fungicidal activity | nih.gov |

| N-substituted benzamides | Chloro | - | Decreased anti-proliferative activity | nih.gov |

| Benzamide-1,2,4-oxadiazoles | Trifluoromethyl | 3- (on N-phenyl) | High larvicidal activity | nih.gov |

Electron-Withdrawing and Electron-Donating Group Contributions

The electronic influence of substituents on the benzamide ring, categorized as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs), is a cornerstone of the structure-activity relationship (SAR).

Conversely, the presence of polar, hydrogen-bond accepting groups at the meta-position (5-position) and/or groups capable of donating or accepting hydrogen bonds at the para-position (4-position) of the benzamide ring is considered essential for improving binding affinity to the D4 dopamine (B1211576) receptor. nih.gov These groups can indirectly facilitate interactions with the receptor by positioning the ring to create advantageous hydrophobic contacts. nih.gov The addition of electron-donating groups can heighten the electron density of the aromatic ring, potentially influencing how the molecule interacts with its biological targets. nih.gov The impact of both EWGs and EDGs can be intricate, affecting not only the electronic landscape but also the molecule's three-dimensional shape. nih.gov

Position of Substitution on Biological Activity

The location of substituents on the benzamide ring is a crucial factor for biological function. Studies on substituted benzamide ligands designed for the D4 dopamine receptor have indicated that polar substituents at both the meta (5-) and para (4-) positions relative to the amide bond are highly influential for binding affinity. nih.gov Substitution at these sites can orient the benzamide ring to enable other molecular regions to establish beneficial hydrophobic interactions with receptor residues. nih.gov

In a study evaluating a series of benzamides for their effectiveness as fungicides, substitution with a fluorine atom at the 2-position of the benzamide ring was determined to be the most effective arrangement. nih.gov In separate research focusing on anti-cancer agents, the substituent at the 2-position of the phenyl ring was found to be vital for the compound's antiproliferative activity. nih.gov

Modifications of the Piperidine (B6355638) Ring and Stereochemistry

Changes made to the piperidine ring of this compound analogues, such as adding substituents to the nitrogen atom or altering the stereochemistry, have significant consequences for their pharmacological characteristics.

Impact of N-Substitution on Activity

Attaching substituents to the nitrogen atom of the piperidine ring is a frequently used method to adjust the pharmacological properties of piperidine-based compounds. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides created as inhibitors of the choline (B1196258) transporter (CHT), the type of N-substituent was found to be decisive for their activity. nih.gov For example, the removal of an N-isopropyl group from the piperidine ether resulted in a significantly less active compound. nih.gov However, an analogue with an N-methylpiperidine ether was as potent as the isopropyl version, indicating that small alkyl substitutions can be favorable for activity. nih.gov

The creation of new benzamide derivatives that activate the hypoxia-inducible factor 1 (HIF-1) pathways also involved N-substitution on a piperidin-4-yl ring, which produced compounds with notable inhibitory effects in cancer cell lines. nih.gov This highlights the importance of the N-substituent in achieving the desired biological outcome.

Importance of Piperidine Ring Configuration ((R)-Stereoisomer specificity)

The stereochemistry of the piperidine ring is a vital element for the biological activity of numerous compounds. The distinct (R)-configuration at the 3-position of the piperidine ring in this compound is frequently crucial for achieving potent and selective binding to its biological target. nih.gov

In wider research on piperidine derivatives, stereochemistry has been consistently identified as a primary determinant of activity. For instance, in the creation of positional analogues of methylphenidate, the synthesis was specifically designed to be regio- and stereoselective, emphasizing the need for a precise stereochemical arrangement. nih.gov Likewise, in the development of P2Y14 receptor antagonists, a pure (S,S,S) 2-azanorbornane enantiomer, which is a structurally rigid piperidine analogue, showed a threefold greater affinity than its corresponding enantiomer, proving the critical influence of stereochemistry. nih.gov Although not directly pertaining to this compound, these findings from related piperidine-containing molecules strongly suggest that the (R)-stereoisomer specificity is a key attribute for its biological function, and its enantiomer would likely exhibit markedly different or reduced potency.

| Molecular Scaffold Modification | Observation | Implication for Activity | Reference |

|---|---|---|---|

| Benzamide Ring | |||

| Halogenation | 2-Fluoro substitution | Increased fungicidal activity | nih.gov |

| Chloro or Nitro group substitution | Decreased anti-proliferative activity | nih.gov | |

| Electronic Groups | Polar H-bond accepting meta-substituent | Enhanced D4 receptor binding | nih.gov |

| Polar H-bond donating/accepting para-substituent | Enhanced D4 receptor binding | nih.gov | |

| Substitution Position | Meta (5-) and Para (4-) | Critical for D4 receptor binding | nih.gov |

| Ortho (2-) | Important for anti-proliferative activity | nih.gov | |

| Piperidine Ring | |||

| N-Substitution | Removal of N-isopropyl group | Reduced CHT inhibitory activity | nih.gov |

| N-methyl substitution | Maintained CHT inhibitory activity | nih.gov | |

| Stereochemistry | (R)-configuration | Implied specificity for biological target | nih.gov |

| Stereoisomers of bridged analogues | Significant differences in receptor affinity | nih.gov |

Substituents on the Piperidine Ring

The piperidine moiety is a cornerstone in the design of numerous pharmaceuticals, offering a versatile scaffold that can influence a compound's interaction with biological targets and its pharmacokinetic properties. researchgate.netmdpi.com In the context of this compound analogues, modifications to the piperidine ring have been shown to be a pivotal factor in modulating receptor affinity and selectivity.

Studies on structurally related compounds have demonstrated that the piperidine ring is a key element for activity at certain receptors. For instance, in a series of histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptor antagonists, the replacement of a piperazine (B1678402) ring with a piperidine ring was identified as a crucial determinant for high affinity at the σ1R, while not significantly impacting H3R affinity. nih.gov A comparison between two compounds differing only in this basic part (piperazine vs. piperidine) showed a dramatic increase in σ1R affinity for the piperidine-containing analogue (Ki = 3.64 nM) compared to the piperazine version (Ki = 1531 nM). nih.gov This highlights the piperidine moiety as a key structural feature for dual H3/σ1 receptor activity. nih.gov

Furthermore, the nature and position of substituents on the piperidine ring can fine-tune the pharmacological profile. In one study, N-ethyl substitution on a piperidine-bearing sulfonamide was found to decrease its inhibitory potential against acetylcholinesterase and butyrylcholinesterase compared to the unsubstituted counterparts. researchgate.net In the development of choline transporter (CHT) inhibitors, evaluating substituents on a 3-(piperidin-4-yl)oxy moiety revealed a narrow SAR. While methyl and isopropyl groups on the piperidine ether were tolerated, larger groups like cyclohexyl and cyclopentyl were inactive. nih.govnih.gov

The table below summarizes the effect of piperidine ring modifications on receptor affinity in related compound series.

| Compound/Modification | Target(s) | Key Finding | Reference |

| Piperidine vs. Piperazine | H3R / σ1R | Replacing piperazine with piperidine dramatically increased σ1R affinity while maintaining H3R affinity. | nih.gov |

| N-ethyl substitution | Acetylcholinesterase / Butyrylcholinesterase | N-ethylation of the piperidine-sulfonamide retarded inhibitory potential. | researchgate.net |

| Methylpiperidine ether | Choline Transporter (CHT) | A methyl group on the piperidine ether was well-tolerated and resulted in a potent CHT inhibitor. | nih.govnih.gov |

| Cyclohexyl/Cyclopentyl replacement | Choline Transporter (CHT) | Larger alkyl replacements on the piperidine ether moiety led to inactive compounds. | nih.govnih.gov |

Bioisosteric Replacements within the Benzamide Framework

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic profiles. cambridgemedchemconsulting.com For this compound and its analogues, bioisosteric replacements of the central amide bond and the aromatic benzoyl moiety have been explored to modulate activity.

The amide bond itself is a critical pharmacophoric element. Its ability to act as both a hydrogen bond donor and acceptor is often crucial for target binding. Studies on related benzamides have shown that replacing the amide's oxygen atom (C=O) with sulfur (C=S) to form a thioamide can significantly enhance nematicidal activity against C. elegans. nih.gov In one instance, the thioamide analogue showed 92% motility reduction compared to the parent benzamide. nih.gov Conversely, replacing the amide with groups like N-alkylamides or a sulfonamide resulted in a loss of activity. nih.gov This highlights the specific electronic and geometric requirements of the hydrogen-bonding region. nih.govmdpi.com

Other classic bioisosteric replacements for the amide group include ureas, which conserve the hydrogen bonding pattern, and various five-membered heterocycles like triazoles, oxadiazoles, and thiazoles. nih.govacs.orgnih.gov These heterocycles can mimic the planarity and dipole moment of the amide bond while offering altered metabolic stability and hydrogen bonding capabilities. nih.gov For example, in a series of CB1 receptor antagonists, replacing a central pyrazole (B372694) ring with bioisosteric thiazoles, triazoles, and imidazoles led to the discovery of potent and selective compounds, demonstrating a strong correlation in the structure-activity relationships between the different heterocyclic series. acs.org

The table below presents data on bioisosteric replacements for the amide group in a related benzamide scaffold, Wact-11, evaluated for activity against C. elegans.

| Bioisosteric Replacement | % Motility Reduction in C. elegans | Key Observation | Reference |

| Amide (Reference) | ~90-100% | Parent compound shows high activity. | nih.gov |

| Thioamide | 92% | Maintains high activity, indicating tolerance for sulfur replacement. | nih.gov |

| Selenoamide | 100% | Shows excellent activity, similar to the reference. | nih.gov |

| Urea (B33335) | 47% | Moderate activity, conserves H-bond features but alters geometry. | nih.gov |

| N-methylthioamide | 59% | Moderate activity. | nih.gov |

| N-alkylamides | Inactive | Loss of the N-H hydrogen bond donor is detrimental. | nih.gov |

| Sulfonamide | Inactive | Significant change in geometry and electronic properties leads to inactivity. | nih.gov |

These results collectively indicate that while the core benzamide structure is a robust template, its activity is highly sensitive to the nature of the linker and the specific bioisosteric replacement chosen. acs.org The choice of bioisostere can profoundly affect the compound's conformation, electronic distribution, and ability to interact with key residues in the target's binding site. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are iterative processes central to modern drug discovery, aiming to transform a promising hit compound into a viable drug candidate with improved efficacy, selectivity, and pharmacokinetic properties. patsnap.comresearchgate.net For analogues of this compound, these strategies involve identifying the essential three-dimensional arrangement of chemical features required for biological activity (the pharmacophore) and then systematically modifying the lead structure to enhance its drug-like properties. scienceopen.comnih.gov

A pharmacophore model for a class of compounds is typically generated based on the structures of several active molecules. nih.gov For benzamide-type structures, key pharmacophoric features often include a hydrogen bond donor (the amide N-H), a hydrogen bond acceptor (the carbonyl oxygen), and one or more hydrophobic or aromatic regions. mdpi.comnih.gov For example, in silico modeling of benzamide anthelmintics revealed that the amide carbonyl and an ortho-substituent on the benzoyl ring create a specific electrostatic potential that is highly complementary to the target's binding pocket. mdpi.com This understanding allows for the rational design of new analogues where these key interactions are preserved or enhanced.

Lead optimization is a multidimensional challenge that builds upon SAR and pharmacophore insights. patsnap.com The goal is to refine the molecule to improve multiple parameters simultaneously, including potency, selectivity against related targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. scienceopen.comnih.gov Common strategies include:

Structure-Based Design: When the 3D structure of the biological target is known, computational methods like molecular docking can predict how modifications to the lead compound will affect its binding. patsnap.com This was used in the optimization of a 4-aminopyridine (B3432731) benzamide scaffold, where discovering specific chloro and fluorocyclopropyl modifications led to improved potency and selectivity. nih.gov

Bioisosteric Replacement: As discussed previously, swapping functional groups can improve metabolic stability or other pharmacokinetic parameters. patsnap.com For instance, replacing a metabolically liable group with a more stable bioisostere can increase a drug's half-life.

Structural Simplification: Reducing molecular complexity by removing non-essential rings or chiral centers can improve synthesis feasibility and sometimes ADMET properties, provided the key pharmacophoric elements are retained. scienceopen.com

Iterative Synthesis and Testing: The core of lead optimization is a cycle of designing, synthesizing, and testing small libraries of analogues to systematically probe the SAR and refine the molecule's properties. researchgate.net

The ultimate aim is to identify a clinical candidate that balances high potency and selectivity with a favorable safety and pharmacokinetic profile, making it suitable for further development. nih.gov

Molecular Targets and Ligand Receptor/enzyme Interactions of R N Piperidin 3 Yl Benzamide and Its Derivatives

Receptor Binding and Functional Activity Studies

The interaction of (R)-N-(piperidin-3-yl)benzamide and its related molecules with various receptors is critical to understanding their mechanism of action. The following sections detail the binding and functional data for specific receptor families.

Trace Amine-Associated Receptors (TAARs), particularly TAAR1

This compound derivatives have been identified as potent agonists of Trace Amine-Associated Receptor 1 (TAAR1). The molecular structure, featuring a basic core and an aromatic group, is a key pharmacophoric element for TAAR1 ligand activity. nih.gov A screening hit, 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide dihydrochloride (B599025), demonstrated dose-dependent activation of TAAR1 with an EC₅₀ of 0.507 μM. scilit.com Further optimization of this scaffold led to the development of compounds with even greater potency.

One notable derivative, ulotaront (SEP-363856), is a full agonist at the human TAAR1 receptor with an EC₅₀ value of 0.14 µM and an Eₘₐₓ of 101%. nih.govmdpi.com The development of ulotaront was driven by a target-agnostic approach, which later identified its potent activity at TAAR1. mdpi.comacs.org Studies on ulotaront and its analogs have provided insights into the structure-activity relationship (SAR) for this class of TAAR1 agonists. acs.org For instance, the antagonist N-(3-Ethoxy-phenyl)-4-pyrrolidin-1-yl-3-trifluoromethyl-benzamide (EPPTB) has also been identified, highlighting the potential for this chemical scaffold to produce molecules with varying functional activities at TAAR1. tandfonline.com

Table 1: Functional Activity of this compound Derivatives at TAAR1

| Compound | Receptor | Functional Activity | EC₅₀ (µM) | Eₘₐₓ (%) |

|---|---|---|---|---|

| 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide | TAAR1 | Agonist | 0.507 | 65% |

| Ulotaront (SEP-363856) | hTAAR1 | Full Agonist | 0.14 | 101 |

Serotonin (B10506) Receptors (5-HT1A, 5-HT2A, 5-HT4, 5-HT7)

The benzamide (B126) and piperidine (B6355638) moieties are common in ligands targeting serotonin receptors. Derivatives of this compound have shown significant interactions with several serotonin receptor subtypes.

5-HT2A Receptor: Notably, ulotaront does not exhibit any significant binding or functional activity at the 5-HT2A receptor. nih.gov This selectivity is a key feature of its pharmacological profile.

5-HT4 Receptor: Several series of benzamide derivatives have been synthesized and evaluated as 5-HT4 receptor agonists. For example, 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives have been developed as potent 5-HT4 agonists for gastrointestinal motility. nih.govnih.gov One such compound, YM-53389, replaced the specific binding of [³H]GR113808 to cloned human 5-HT4 receptors with a Ki value of 54.6 nM. nih.gov Another compound, N-(3-(phenylselanyl)prop-2-yn-1-yl)benzamide (SePB), has been shown to have a high binding affinity for the 5-HT4 receptor, with a calculated binding energy of -7.9 kcal/mol. researchgate.net

5-HT7 Receptor: Ulotaront has a high affinity for the 5-HT7 receptor, with a Ki value of 0.03 µM. nih.gov However, it demonstrates only weak agonism at this receptor, with an EC₅₀ of 6.7 µM and an Eₘₐₓ of 41%. nih.gov The 5-HT7 receptor is implicated in various physiological functions, and its modulation may contribute to the therapeutic effects of these compounds. nih.govnih.gov

Table 2: Binding Affinity and Functional Activity of this compound Derivatives at Serotonin Receptors

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity | EC₅₀ (µM) | Eₘₐₓ (%) |

|---|---|---|---|---|---|

| Ulotaront | 5-HT1A | 0.28 µM | Agonist | 2.3 | 75 |

| Ulotaront Enantiomer | 5-HT1A | 10.5 µM | - | - | - |

| YM-53389 | h5-HT4 | 54.6 nM | Agonist | - | - |

Dopamine (B1211576) Receptors (D2, D4)

Derivatives of this compound have been investigated for their affinity towards dopamine receptors, particularly the D2 and D4 subtypes. Research on (S)-N-(3-pyrrolidinyl)benzamide derivatives, which are structurally similar, has shown that these compounds can exhibit high affinity for D3 and D4 receptors with selectivity over D2 receptors. mdpi.com

For instance, the compound (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) demonstrated high affinity for D3 and D4 receptors with Ki values of 21 nM and 2.1 nM, respectively. mdpi.com This indicates a 110-fold selectivity for D4 over D2 receptors. mdpi.com The nature of the substituent on the benzamide nucleus and the N-substituent on the pyrrolidinyl or piperidinyl ring plays a crucial role in determining the affinity and selectivity for dopamine receptor subtypes. mdpi.com Computational studies have further elucidated the interactions between various ligands and dopamine receptor subtypes, highlighting the importance of specific microdomains for binding. anadolu.edu.tr

Table 3: Binding Affinity of (S)-N-(3-pyrrolidinyl)benzamide Derivatives at Dopamine Receptors

| Compound | Receptor | Binding Affinity (Ki) |

|---|---|---|

| YM-43611 | D3 | 21 nM |

Delta Opioid Receptors

A significant area of research for this compound derivatives has been their interaction with delta opioid receptors. These compounds have been developed as potent and selective delta opioid receptor agonists. A notable example is SNC 80, a highly selective delta opioid receptor agonist. nih.gov

Derivatives such as N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide have been found to bind with high affinity and act as full agonists at the delta opioid receptor. acs.org The investigation of phenolic diaryl amino piperidine derivatives has highlighted the importance of the phenol (B47542) group and substitution on the piperidine nitrogen for delta agonist activity and selectivity against mu and kappa opioid receptors. nih.gov Some of these analogs have shown improved agonist potency and selectivity compared to SNC 80. nih.gov

Table 4: Activity of this compound Derivatives at Delta Opioid Receptors

| Compound Class | Receptor | Functional Activity |

|---|---|---|

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide analogues | Delta Opioid | Full Agonist |

Sigma Receptors (Sigma-1)

The piperidine and benzamide scaffolds are present in many high-affinity sigma-1 receptor ligands. inrae.fr Research has shown that N-substituted benzamide derivatives can exhibit high affinity for the sigma-1 receptor. For example, N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides have been synthesized and show Ki values ranging from 7.8 to 34 nM for the sigma-1 receptor. nih.gov

Another derivative, [¹²⁵I]-N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, demonstrated high affinity for both sigma-1 and sigma-2 receptor subtypes. researchgate.net Competition binding studies with this radioligand in MCF-7 breast cancer cells showed a Ki of 4.6 nM with the known sigma ligand haloperidol. researchgate.net The structural features, such as the substituents on the benzofuran (B130515) moiety or the piperidine nitrogen, significantly influence the binding affinity and selectivity for sigma receptor subtypes. nih.gov

Table 5: Binding Affinity of this compound Derivatives at Sigma-1 Receptors

| Compound Class | Receptor | Binding Affinity (Ki) |

|---|---|---|

| N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides | Sigma-1 | 7.8 - 34 nM |

Glutamate Receptors (AMPA)

Benzamide compounds, known as ampakines, act as positive allosteric modulators (PAMs) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov These modulators potentiate AMPA receptor currents by slowing down receptor deactivation. nih.gov

The benzamide chemotype is one of the classical structures for AMPA receptor PAMs. Compounds like CX546 (1-(1,4-Benzodioxan-6-ylcarbonyl)piperidine) have been studied for their ability to modulate agonist binding to AMPA receptors. nih.gov The development of various benzamide-based PAMs, such as derivatives of 1,11-dimethyl-3,6,9-triazatricyclo[7.3.1.1³,¹¹]tetradecane-4,8,12-trione, has shown that these molecules can have a high potency to bind to the same targets as other known AMPA PAMs. The specific structural elements of these compounds are crucial for their interaction with the allosteric binding site on the AMPA receptor.

Table 6: Activity of Benzamide Derivatives at AMPA Receptors

| Compound Class | Receptor | Functional Activity |

|---|---|---|

| Benzamide Ampakines (e.g., CX546) | AMPA | Positive Allosteric Modulator |

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2)

Derivatives of N-(piperidin-3-yl)benzamide have been identified as inverse agonists of the Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2), also known as RORγt. This nuclear hormone receptor is a key regulator in the differentiation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. As such, RORC2 has emerged as a significant target for the therapeutic intervention of autoimmune diseases.

A notable example is the derivative 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide . Through a high-throughput screening and lead optimization process, this compound was identified as a potent and selective RORC2 inverse agonist. escholarship.org The indole (B1671886) benzamide starting point for this discovery, compound 3 , was found to be a moderately potent RORC2 inverse agonist with an IC₅₀ of 2.7 μM. escholarship.org Further optimization led to the development of more potent derivatives. For instance, the N-methyl analogue, compound 4 , demonstrated a 16-fold increase in potency in a GAL4-RORC2 reporter assay, with an IC₅₀ of 0.17 μM. escholarship.org

These compounds exert their effect by binding to the RORC2 ligand-binding domain, which in turn suppresses the interaction with coactivator peptides, a crucial step for receptor function. Compound 3 , for example, potently inhibited the binding of the coactivator peptide SRC1-2 in a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, with an IC₅₀ of 54 nM, while showing no significant activity against the related receptors RORA or RORB. escholarship.org This activity at the molecular level translated to functional inhibition of IL-17 production in human primary Th17 cells with an IC₅₀ of 2.9 μM. escholarship.org

| Compound Name | Target | Assay Type | IC₅₀ (μM) |

| 3 | RORC2 | GAL4-RORC2 Reporter Assay | 2.7 |

| 3 | RORC2 | TR-FRET (SRC1-2) | 0.054 |

| 3 | RORC2 | Human Th17 Cell IL-17 Prod. | 2.9 |

| 4 | RORC2 | GAL4-RORC2 Reporter Assay | 0.17 |

| 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide | RORC2 | Not specified | Potent |

Enzyme Inhibition Studies

Dihydrofolate Reductase (DHFR)

The N-(piperidin-3-yl)benzamide scaffold has been explored for the development of inhibitors targeting human dihydrofolate reductase (hDHFR), an essential enzyme for cell proliferation and a key target in cancer chemotherapy. By incorporating an amide bond, a structural feature of the DNA minor groove binder netropsin, into trimethoprim (B1683648) (TMP) analogues, researchers have created novel benzamide derivatives with significant hDHFR inhibitory activity. nih.gov

A series of eleven such benzamides demonstrated inhibitory concentrations (IC₅₀) against hDHFR ranging from 4.72 to 20.17 μM, all of which were more potent than the parent compound, trimethoprim (IC₅₀ = 55.26 μM). nih.gov Among these, the derivatives JW2 and JW8 were identified as the most promising inhibitors. nih.gov These findings suggest that the benzamide moiety, in conjunction with the piperidine structure, can be effectively utilized to design novel and potent inhibitors of hDHFR. nih.gov Further studies have also investigated piperidine-based thiosemicarbazones as potential DHFR inhibitors, indicating the broad interest in piperidine-containing scaffolds for targeting this enzyme.

| Compound Series/Derivative | Target | IC₅₀ Range (μM) | Reference Compound (TMP) IC₅₀ (μM) |

| Benzamide derivatives | hDHFR | 4.72 - 20.17 | 55.26 |

| JW2 | hDHFR | Most promising | Not specified |

| JW8 | hDHFR | Most promising | Not specified |

Tankyrases (TNKS1, TNKS2)

Tankyrase 1 and 2 (TNKS1/TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in various cellular processes, including the regulation of the Wnt/β-catenin signaling pathway. chembk.comambeed.com Inhibition of tankyrases has emerged as a promising strategy in cancer therapy, particularly for cancers with mutations in the adenomatous polyposis coli (APC) gene. chembk.com

Derivatives incorporating a piperidine carboxamide structure have been identified as potent tankyrase inhibitors. For example, N-( nih.govgoogle.comtriazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide (TI-12403) was discovered as a novel inhibitor of both TNKS1 and TNKS2. chembk.com Docking studies suggest that this compound binds to the nicotinamide (B372718) pockets of both enzymes. chembk.com In vitro assays confirmed its inhibitory activity, with IC₅₀ values of 0.05 μM for TNKS1 and 0.02 μM for TNKS2. chembk.com This inhibition at the enzymatic level leads to the stabilization of AXIN2 and a reduction in active β-catenin, thereby downregulating the expression of β-catenin target genes in colorectal cancer cell lines. chembk.com Another potent and selective tankyrase inhibitor, RK-287107 , also highlights the potential of this chemical class, showing even greater potency than previously reported inhibitors like G007-LK. ambeed.com

| Compound Name | Target | IC₅₀ (μM) |

| N-( nih.govgoogle.comtriazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide | TNKS1 | 0.05 |

| N-( nih.govgoogle.comtriazolo[4,3-a]pyridin-3-yl)-1-(2-cyanophenyl)piperidine-4-carboxamide | TNKS2 | 0.02 |

| RK-287107 | TNKS1 | Potent |

| RK-287107 | TNKS2 | Potent |

Low Molecular Weight Protein Tyrosine Phosphatase (LMPTP)

Low molecular weight protein tyrosine phosphatase (LMPTP) is an enzyme that has been implicated in the negative regulation of insulin (B600854) receptor signaling, making it a potential therapeutic target for type 2 diabetes and obesity. While extensive research has been conducted to develop LMPTP inhibitors, there is limited publicly available data specifically detailing the inhibitory activity of this compound derivatives against this enzyme.

Research in this area has largely focused on other chemical scaffolds, such as purine-based and quinoline-based inhibitors. However, some patent literature describes LMPTP inhibitors that feature a piperidine ring and an amide substituent, suggesting that this structural combination is of interest in the design of LMPTP modulators. One patent, for instance, mentions compounds with a structure according to Formula (I-A), which can include a piperidine moiety, and their use as LMPTP inhibitors. Despite these indications, specific examples and their corresponding inhibitory potencies that are clear derivatives of this compound are not readily found in the reviewed scientific literature.

Histone Methyltransferases (e.g., EZH2)

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 on lysine (B10760008) 27 (H3K27). nih.gov Aberrant EZH2 activity is linked to the development and progression of various cancers, making it an attractive target for therapeutic intervention. google.com

A series of tetramethylpiperidinyl benzamides have been developed as potent and selective inhibitors of EZH2. nih.gov These compounds act as S-adenosylmethionine (SAM)-competitive inhibitors. nih.gov A concise and modular synthesis has allowed for rapid exploration of structure-activity relationships, leading to the identification of highly potent molecules. nih.gov For instance, compound 44 from one such study was identified as a potent inhibitor that effectively reduced global H3K27me3 levels in lymphoma cells. nih.gov Further optimization of pyridone-benzamide scaffolds has led to the discovery of orally bioavailable EZH2 inhibitors like EPZ011989 , which has demonstrated significant anti-tumor activity in preclinical models. The incorporation of various piperidine moieties into these inhibitor designs has been a key strategy to improve potency and drug-like properties. google.com

| Compound/Series Name | Target | Mechanism of Action | Outcome |

| Tetramethylpiperidinyl benzamides (e.g., 44) | EZH2 | SAM-competitive | Potent inhibition, reduced H3K27me3 levels |

| Pyridone-benzamides (e.g., EPZ011989) | EZH2 | Not specified | Potent, orally bioavailable, anti-tumor activity |

Rho-associated kinase-1 (ROCK1)

Rho-associated kinase (ROCK) plays a crucial role in regulating cellular processes such as smooth muscle contraction and is implicated in cardiovascular diseases like hypertension. Consequently, ROCK inhibitors have significant therapeutic potential.

| Compound Name | Target | IC₅₀ (nM) | Selectivity |

| GSK269962A | ROCK1 | 1.6 | >30-fold against other kinases |

| SB-7720770-B [4-(7-{[(3S)-3-amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine] | ROCK1 | 5.6 | Not specified |

Monoglyceride Lipase (MAGL)

This compound derivatives have been investigated as inhibitors of Monoglyceride Lipase (MAGL), a key enzyme in the endocannabinoid system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov Inhibition of MAGL leads to an increase in 2-AG levels, which can modulate pain, inflammation, and neurodegeneration. nih.gov

Studies on aryl formyl piperidine derivatives, which share structural similarities with this compound, have provided insights into the inhibitory mechanism. These compounds act as competitive inhibitors, binding to the enzyme's active site. nih.gov The affinity of these inhibitors is influenced by both non-directional hydrophobic interactions and directional hydrogen bonding and electrostatic interactions. nih.gov The potency of these inhibitors has been correlated with the number of hydrogen bonds formed with the enzyme. nih.gov

Enoyl-ACP Reductase (InhA) in Mycobacterium tuberculosis

The rise of drug-resistant tuberculosis has spurred the search for novel therapeutic targets and inhibitors. Enoyl-ACP Reductase (InhA), an essential enzyme in the mycobacterial type II fatty acid synthesis (FAS-II) pathway, is a validated target for antitubercular drugs. nih.gov Derivatives of this compound have been explored as direct inhibitors of InhA, which would not require activation by the catalase-peroxidase KatG, thus potentially overcoming a common resistance mechanism to isoniazid. nih.gov

Imidazoquinoline derivatives containing an amide bond have been designed to interact with key residues in the InhA active site. nih.gov The presence of hydrophobic chains allows these molecules to interact with the hydrophobic pocket of InhA, while the amide bond can form crucial interactions with residues such as tyrosine 158. nih.gov

Transporter Modulation (e.g., Glycine (B1666218) Transporter 1 (GlyT1))

The Glycine Transporter 1 (GlyT1) plays a critical role in regulating glycine levels in the central nervous system. As glycine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, inhibiting GlyT1 is a promising strategy for treating schizophrenia and other CNS disorders. nih.govnih.gov Derivatives of this compound have been identified as potent and selective GlyT1 inhibitors. nih.gov

Specifically, 3-amido-3-aryl-piperidines have been developed as a novel class of GlyT1 inhibitors. nih.gov Structure-activity relationship (SAR) studies have revealed that the piperidine nitrogen's basicity is important for activity. nih.gov For instance, N-methylation of the piperidine is well-tolerated, while N-acylation or N-sulfonylation diminishes potency. nih.gov These inhibitors can act competitively, suggesting they bind at or near the glycine binding site. nih.govdoi.orgresearchgate.net

Detailed Ligand-Target Interaction Analysis

The binding of this compound and its derivatives to their molecular targets is governed by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic forces.

Hydrogen Bonding Networks

Hydrogen bonds are critical for the affinity and specificity of ligand-target interactions. In the context of MAGL inhibition by aryl formyl piperidine derivatives, hydrogen bonds are formed between the inhibitor and key residues such as Ala51 and Met123. nih.gov In some complexes, additional hydrogen bonds with Ser122 and Glu53 have been observed. nih.gov

For InhA inhibitors, fragment-based design has highlighted the importance of hydrogen bonding interactions. For example, the amine group of some inhibitors forms a hydrogen bond with the phosphate (B84403) of the NAD+ cofactor. nih.gov

In the case of GlyT1 inhibitors, the amide group of benzamide derivatives is a key hydrogen bonding motif.

Hydrophobic Interactions

Hydrophobic interactions play a significant role in the binding of these compounds. The active site of MAGL contains a hydrophobic channel, and inhibitors with aryl formyl piperidine scaffolds engage in hydrophobic interactions with residues such as Ile179, Tyr194, Leu241, and Val270. nih.gov

Electrostatic Interactions

Electrostatic interactions, including salt bridges and other charge-based interactions, are crucial for the binding of charged or highly polar ligands. For inhibitors of GlyT2, a related transporter, electrostatic interactions between the inhibitor and residues like Asp-635 have been noted. nih.gov While specific electrostatic interactions for this compound with its targets are not extensively detailed in the available literature, the basic piperidine nitrogen suggests the potential for such interactions with acidic residues in the binding pocket. nih.gov

Data Tables

Table 1: Investigated Derivatives and their Targets

| Derivative Class | Target Enzyme/Transporter | Therapeutic Area |

| Aryl formyl piperidines | Monoglyceride Lipase (MAGL) | Pain, Inflammation, Neurodegeneration |

| Imidazoquinolines | Enoyl-ACP Reductase (InhA) | Tuberculosis |

| 3-Amido-3-aryl-piperidines | Glycine Transporter 1 (GlyT1) | Schizophrenia, CNS Disorders |

Table 2: Key Interacting Residues for this compound Derivatives

| Target | Interacting Residues (Interaction Type) |

| MAGL | Ala51 (H-bond), Met123 (H-bond), Ser122 (H-bond), Glu53 (H-bond), Ile179 (Hydrophobic), Tyr194 (Hydrophobic), Leu241 (Hydrophobic), Val270 (Hydrophobic) |

| InhA | Tyr158 (H-bond with amide), NAD+ phosphate (H-bond), Phe149 (π-stacking), M161 (π-stacking) |

| GlyT1/GlyT2 | Asp-635 (Electrostatic) |

Mechanistic Investigations of R N Piperidin 3 Yl Benzamide Activity

Molecular and Cellular Pathway Modulation

(R)-N-(piperidin-3-yl)benzamide and its analogues are investigated for their capacity to modulate key signaling pathways involved in cell growth, proliferation, and survival.

The p53 tumor suppressor protein and its downstream target, the cyclin-dependent kinase inhibitor p21, are central to regulating the cell division cycle. nih.govresearchgate.net Upon activation by cellular stress, such as DNA damage, p53 transcriptionally activates the gene encoding p21. researchgate.netnih.gov The p21 protein then inhibits cyclin-CDK complexes, which prevents the phosphorylation of the Retinoblastoma (Rb) protein. nih.govnih.gov This leads to the formation of Rb-E2F complexes that repress the transcription of genes necessary for cell cycle progression, ultimately causing cell cycle arrest, typically at the G1 phase. nih.govnih.gov

While direct evidence for this compound is limited, studies on a series of N-(piperidin-4-yl)benzamide derivatives, which are structural isomers, have shown potent activity in this pathway. One particular derivative, compound 47, was found to enhance the expression of both p53 and p21 in HepG2 liver cancer cells. nih.gov This upregulation of key checkpoint proteins suggests a mechanism for inducing cell cycle arrest that is dependent on the p53/p21 pathway. nih.gov

Table 1: Effect of N-(piperidin-4-yl)benzamide Derivative on p53/p21 Pathway Proteins

| Protein | Effect Observed | Cell Line | Source |

|---|---|---|---|

| p53 | Enhanced Expression | HepG2 | nih.gov |

| p21 | Enhanced Expression | HepG2 | nih.gov |

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. A key event in this process is the activation of effector caspases, such as caspase-3. nih.govnih.gov The cleavage of pro-caspase-3 into its active form, cleaved caspase-3, triggers a cascade of events leading to cell death. researchgate.netnih.gov

Research on N-(piperidin-4-yl)benzamide derivatives indicates they can promote apoptosis by upregulating the expression of cleaved caspase-3 in tumor cells. nih.gov Furthermore, studies have demonstrated that these compounds can enhance the expression of the phosphorylated, active form of AMP-activated protein kinase (p-AMPK). nih.gov The activation of AMPK can, in some contexts, contribute to the induction of apoptosis.

Table 2: Pro-Apoptotic Activity of N-(piperidin-4-yl)benzamide Derivatives

| Marker | Effect Observed | Cell Line | Source |

|---|---|---|---|

| Cleaved Caspase-3 | Upregulated Expression | HepG2 | nih.gov |

| p-AMPK | Enhanced Expression | HepG2 | nih.gov |

Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor that allows cells to adapt to low oxygen (hypoxic) conditions, often found within tumors. nih.gov The HIF-1α subunit is typically degraded under normal oxygen levels but becomes stable in hypoxia, where it promotes the transcription of genes involved in processes like angiogenesis and metastasis. nih.gov

Interestingly, certain N-(piperidin-4-yl)benzamide derivatives have been shown to induce the expression of the HIF-1α protein even under normal oxygen conditions. nih.gov This activation of HIF-1α was also linked to the induction of its downstream target gene, p21, suggesting a complex interplay between the HIF-1 and p53/p21 pathways for this class of compounds. nih.gov

The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, but its aberrant activation is a hallmark of many cancers. A key enzyme in this pathway is Porcupine (PORCN), an O-acyltransferase that is essential for the secretion and function of Wnt ligands. nih.gov Inhibition of PORCN presents a therapeutic strategy to block Wnt signaling in cancers that are driven by Wnt ligand secretion. nih.govnih.gov While various small-molecule PORCN inhibitors have been developed, there is currently no specific published data demonstrating that this compound functions as a Wnt pathway antagonist. nih.govnih.gov

Interleukin-17 (IL-17) is a pro-inflammatory cytokine produced primarily by Th17 cells, and its dysregulation is implicated in numerous autoimmune diseases. nih.govosti.gov The nuclear hormone receptor RORγt is the master transcription factor that drives the differentiation of Th17 cells and the production of IL-17. nih.govosti.gov Therefore, small-molecule inhibitors of RORγt are sought as potential therapeutics for autoimmune conditions. nih.gov While research has identified various piperidine-containing compounds as RORγt inhibitors, specific evidence confirming that this compound acts in this capacity to reduce IL-17 levels has not been reported in the reviewed literature. nih.gov

Functional Modulation of Receptor/Enzyme Activity (Agonism, Antagonism, Inverse Agonism, Inhibition)

The functional effects of this compound are likely mediated through direct interactions with specific protein targets, such as receptors or enzymes, resulting in their inhibition or modulation.

While the precise targets of this compound itself are not fully elucidated in public literature, research into closely related structures provides significant insights. For example, a structure-based design effort focusing on the N-(piperidin-3-yl) core scaffold led to the discovery of potent enzyme inhibitors. By replacing the benzamide (B126) group with a pyrimidine-5-carboxamide, researchers developed compound 14 (structure shown below), which proved to be a highly potent and selective inhibitor of renin, a key enzyme in the regulation of blood pressure. This study highlighted the importance of the N-(piperidin-3-yl) moiety for interacting with the catalytic site of aspartyl proteases like renin.

Table 3: Renin Inhibitory Activity of a Structurally Related Compound

| Compound | Structure | Target | Activity (IC₅₀) | Source |

|---|---|---|---|---|

| Compound 14 (Analogue) | N-(piperidin-3-yl)pyrimidine-5-carboxamide derivative | Renin | Sub-nanomolar range |

This discovery for a closely related analogue suggests that this compound may also function as an inhibitor for specific enzymes or receptors, although its direct targets require further investigation.

Interaction with Disease-Relevant Biological Processes

Extensive literature searches did not yield specific research findings or data on the direct interaction of this compound with disease-relevant biological processes. While the broader classes of benzamides and piperidines are known to interact with various biological targets, specific mechanistic studies detailing the activity of this compound in the context of disease are not publicly available at this time.

Research into structurally related compounds offers some context for the potential, though unconfirmed, biological activities for this class of molecules. For instance, various derivatives of N-substituted piperidines and benzamides have been investigated for their roles in a range of biological processes. These include, but are not limited to, the inhibition of enzymes such as renin and the modulation of receptors and other proteins involved in cancer and neurological disorders.

For example, studies on N-(piperidin-4-yl)benzamide derivatives have shown that they can act as activators of the hypoxia-inducible factor 1 (HIF-1) pathway, which plays a role in cellular adaptation to low oxygen and is a target of interest in cancer research. Other research has focused on different piperidine-containing structures as inhibitors of the presynaptic choline (B1196258) transporter or as RORγt allosteric inhibitors for autoimmune diseases.

However, it is crucial to note that these findings pertain to different, though related, molecules. The specific stereochemistry and substitution pattern of this compound mean that its biological activity profile is likely to be distinct from that of its analogues. Without direct experimental evidence, any discussion of its role in disease-relevant processes remains speculative.

Further research, including in vitro binding assays, enzyme inhibition studies, and cellular functional assays, would be necessary to elucidate the specific biological targets of this compound and to understand its potential interactions with pathways implicated in human diseases.

As no specific research data is available for this compound, data tables cannot be generated.

Preclinical Pharmacological Evaluations of R N Piperidin 3 Yl Benzamide Analogues

In vitro Biological Activity Assays

The initial screening of (R)-N-(piperidin-3-yl)benzamide analogues typically involves a battery of in vitro assays to determine their biological effects at a cellular and molecular level. These assays are crucial for identifying lead compounds and elucidating their mechanisms of action.

Several studies have demonstrated the potent antitumor activities of piperidine-containing benzamide (B126) analogues across various cancer cell lines.

A series of novel N-(piperidine-4-yl)benzamide derivatives were evaluated for their antitumor activity, with some compounds showing potent effects. nih.gov Notably, compound 47 exhibited the most potent biological activity against the human hepatocellular carcinoma (HepG2) cell line, with an IC50 value of 0.25 μM. nih.gov Further analysis revealed that this compound induces cell cycle arrest through a p53/p21-dependent pathway. nih.gov

In another study, four benzamide derivatives were found to inhibit the growth of A549 non-small cell lung cancer cells in a dose- and time-dependent manner, suggesting their potential for further preclinical development as therapeutic agents for this type of cancer. atlantis-press.com Similarly, N-acyl analogues of 3,5-bis(arylidene)-4-piperidones, which share the piperidone core structure, showed significant cytotoxic activity against L1210 leukemia cells. Six of these compounds had IC50 values in the low micromolar range (0.2–0.6 μM), comparable to the reference drug melphalan. nih.gov

The antiproliferative effects of these analogues are not limited to a single mechanism. For instance, certain trisubstituted pyrimidine (B1678525) compounds featuring a piperidine (B6355638) moiety, such as ARN25499, act as inhibitors of CDC42, a protein crucial for the progression of multiple tumor types. nih.gov These compounds have demonstrated inhibition of cell viability across various cancer cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Analogues

| Compound / Analogue Class | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| N-(piperidine-4-yl)benzamide (Compd. 47) | HepG2 | 0.25 μM | nih.gov |

| Benzamide Analogues | A549 | Growth Inhibition | atlantis-press.com |

| N-acyl 3,5-bis(arylidene)-4-piperidones | L1210 Leukemia | 0.2-0.6 μM | nih.gov |

| N-(substituted coumarin-3-yl) benzamides | HepG2 | Efficient Antiproliferative Effects | researchgate.net |

Analogues of this compound have also been investigated for their efficacy against microbial and fungal pathogens.

A study evaluating six novel piperidine derivatives demonstrated varying degrees of antibacterial activity against seven bacterial strains. researchgate.net Compound 6, in particular, exhibited the strongest inhibitory activity and the best minimum inhibitory concentration (MIC) results. researchgate.net However, these specific compounds showed no significant activity against the tested fungal species. researchgate.net

Conversely, other classes of benzamide derivatives have shown promising, broad-spectrum antimicrobial effects. Four new N-phenethylbenzamide derivatives (piperbetamides A-D) isolated from Piper betle exhibited potential antimicrobial activity against Shigella flexneri, Listeria monocytogenes, methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococcus faecalis (VRE), with MIC values ranging from 16-32 µg/mL. nih.gov Additionally, novel sulfonyl piperidine carboxamide derivatives have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, as well as fungi. asianpubs.org

Table 2: Antimicrobial Activity of Selected Piperidine Benzamide Analogues

| Compound / Analogue Class | Target Organism(s) | Activity (MIC) | Reference |

|---|---|---|---|

| N-phenethylbenzamides (Piperbetamides) | S. flexneri, L. monocytogenes, MRSA, VRE | 16-32 µg/mL | nih.gov |

| Sulfonyl piperidine carboxamides | Gram-positive/negative bacteria, fungi | Moderate to good activity | asianpubs.org |

| Piperidine Derivative (Compound 6) | Various bacteria | Strongest inhibitory activity of those tested | researchgate.net |

The therapeutic potential of these analogues is often linked to their ability to inhibit specific enzymes. A series of N-(Pyridin-3-yl)benzamides were identified as highly selective inhibitors of human aldosterone (B195564) synthase (CYP11B2), a key enzyme in steroid biosynthesis. nih.gov The most potent compounds in this series displayed IC50 values in the range of 53-166 nM, with no significant inhibition of related enzymes like CYP17 and CYP19, indicating high selectivity. nih.gov

In the context of cancer, the antitumor effects of N-(piperidine-4-yl)benzamide derivative 47 in HepG2 cells, which has an IC50 of 0.25 μM, are associated with the inhibition of cyclin B1 and p-Rb expression and the enhancement of tumor suppressors like p21 and p53. nih.gov Other analogues, N‐pyridin‐2‐yl benzamides, have been identified as allosteric activators of glucokinase, a key enzyme in glucose metabolism. One such compound demonstrated an EC50 of 315 nM for glucokinase activation. researchgate.net